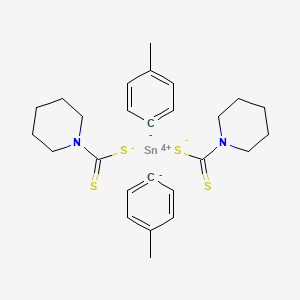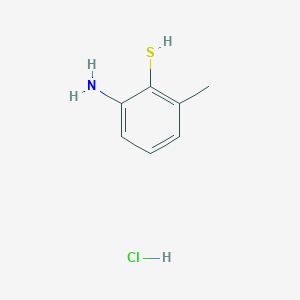
2-Amino-6-methylbenzenethiol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-methylbenzenethiol;hydrochloride is an organic compound with the molecular formula C7H9NS·HCl. It is a derivative of benzenethiol, featuring an amino group at the second position and a methyl group at the sixth position on the benzene ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methylbenzenethiol;hydrochloride typically involves the nitration of 2-methylbenzenethiol followed by reduction to introduce the amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the amino derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and reduction steps are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-methylbenzenethiol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Amino-6-methylbenzenethiol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Amino-6-methylbenzenethiol;hydrochloride exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzenethiol: Lacks the methyl group at the sixth position.
4-Amino-2-methylbenzenethiol: The amino group is at the fourth position instead of the second.
2-Amino-4-methylbenzenethiol: The methyl group is at the fourth position instead of the sixth.
Uniqueness
2-Amino-6-methylbenzenethiol;hydrochloride is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This structural arrangement influences its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
78805-02-4 |
|---|---|
Fórmula molecular |
C7H10ClNS |
Peso molecular |
175.68 g/mol |
Nombre IUPAC |
2-amino-6-methylbenzenethiol;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4,9H,8H2,1H3;1H |
Clave InChI |
QZURAYXJUYUAKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N)S.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)

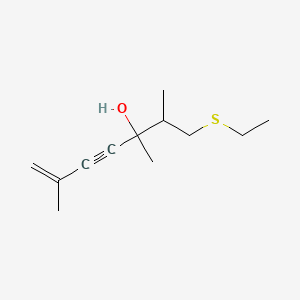
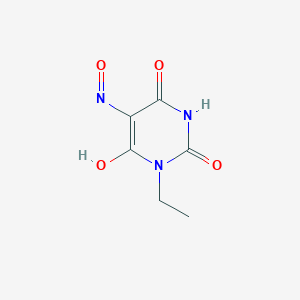
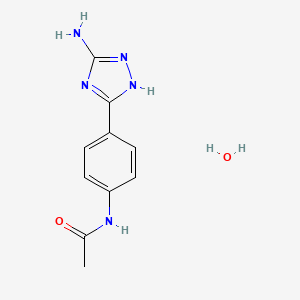
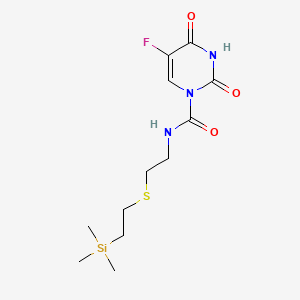

![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
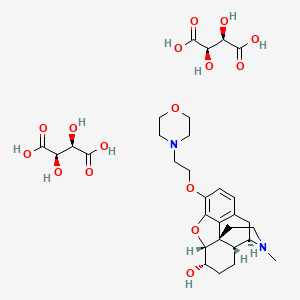
![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
